molecular formula C₇₆H₁₃₃N₁₇O₁₈ B612554 Platelet Factor 4 (58-70), human CAS No. 82989-21-7

Platelet Factor 4 (58-70), human

Cat. No.: B612554
CAS No.: 82989-21-7
M. Wt: 1572.97
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Platelet Factor 4 (58-70), human, is a peptide derived from the larger protein Platelet Factor 4. This peptide corresponds to the amino acid sequence from residues 58 to 70 of Platelet Factor 4. Platelet Factor 4 is a small cytokine belonging to the CXC chemokine family, released from the alpha-granules of activated platelets during platelet aggregation. It plays a crucial role in blood coagulation by neutralizing heparin-like molecules and is involved in wound repair and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Platelet Factor 4 (58-70), human, can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Recombinant production of Platelet Factor 4 involves the expression of the protein in bacterial systems such as Escherichia coli. The gene encoding Platelet Factor 4 is cloned into an expression vector and introduced into the bacterial cells. The bacteria are then cultured, and the protein is expressed and secreted into the culture medium. The recombinant protein is purified using techniques such as affinity chromatography and characterized to ensure structural and functional integrity .

Chemical Reactions Analysis

Types of Reactions: Platelet Factor 4 (58-70), human, primarily undergoes interactions with heparin and other glycosaminoglycans. These interactions are crucial for its biological functions, including neutralizing the anticoagulant effects of heparin and promoting coagulation .

Common Reagents and Conditions: The peptide interacts with heparin under physiological conditions, forming complexes that modulate its activity. The binding affinity and specificity are influenced by the ionic strength and pH of the environment .

Major Products Formed: The primary product formed from the interaction of this compound, with heparin is a stable complex that neutralizes the anticoagulant properties of heparin, thereby promoting blood coagulation .

Scientific Research Applications

Platelet Factor 4 (58-70), human, has several scientific research applications:

Mechanism of Action

Platelet Factor 4 (58-70), human, exerts its effects by binding to heparin and other glycosaminoglycans. This binding neutralizes the anticoagulant effects of heparin, promoting blood coagulation. The peptide also interacts with chemokine receptors such as CXCR3, mediating various biological processes including inflammation and immune responses .

Comparison with Similar Compounds

Uniqueness: this compound, is unique in that it contains the major heparin-binding domain of Platelet Factor 4 but lacks the full antiangiogenic activity of the complete protein. This makes it a valuable tool for studying specific interactions with heparin and other glycosaminoglycans without the confounding effects of the full protein’s additional activities .

Properties

IUPAC Name

4-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H133N17O18/c1-11-46(9)62(74(108)86-53(24-15-19-35-79)66(100)82-52(23-14-18-34-78)67(101)88-58(40-45(7)8)71(105)89-56(38-43(3)4)70(104)85-55(31-32-61(96)97)68(102)91-60(42-94)76(110)111)93-75(109)63(47(10)12-2)92-69(103)54(25-16-20-36-80)83-65(99)51(22-13-17-33-77)84-73(107)59(41-48-27-29-49(95)30-28-48)90-72(106)57(39-44(5)6)87-64(98)50-26-21-37-81-50/h27-30,43-47,50-60,62-63,81,94-95H,11-26,31-42,77-80H2,1-10H3,(H,82,100)(H,83,99)(H,84,107)(H,85,104)(H,86,108)(H,87,98)(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,92,103)(H,93,109)(H,96,97)(H,110,111)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACBPCXTLNEHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H133N17O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1573.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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